- Process for rapid preparation of α-chloro-ketones from ketones and 1,3-dichloro-5,5-dimethylhydantoin by chlorination, China, , ,

Cas no 937-20-2 (2,4'-Dichloroacetophenone)

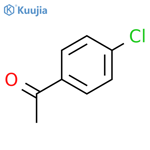

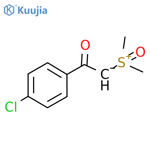

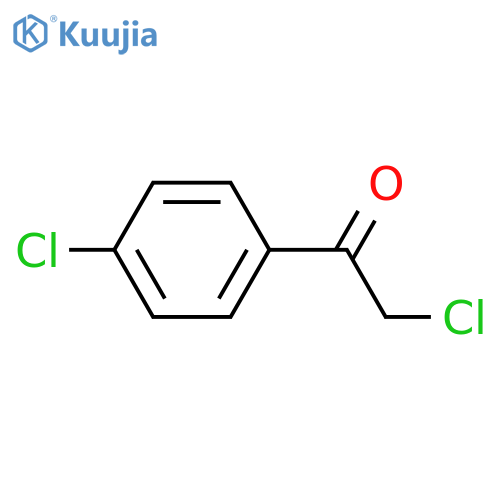

2,4'-Dichloroacetophenone structure

Nombre del producto:2,4'-Dichloroacetophenone

Número CAS:937-20-2

MF:C8H6Cl2O

Megavatios:189.038640499115

MDL:MFCD00018926

CID:40343

PubChem ID:70298

2,4'-Dichloroacetophenone Propiedades químicas y físicas

Nombre e identificación

-

- 2-Chloro-1-(4-chlorophenyl)ethanone

- alpha,4-Dichloroacetophenone

- 4-Chlorophenacyl chloride

- 2,4'-Dichloroacetophenone

- 2,4′-Dichloroacetophenone

- Ethanone, 2-chloro-1-(4-chlorophenyl)-

- 2-chloro-1-(4-chlorophenyl)ethan-1-one

- p-Chlorophenacyl chloride

- PubChem3372

- 2,4\\'-Dichloroacetophenone

- alpha,4'-Dichloroacetophenone

- BDBM7874

- AMBZ0029

- 2-Chloro-4'-chloroacetophenone

- FWDFNLVLIXAOMX-UHFFFAOYSA-N

- ST011

- 2,4'-Dichloroacetophenon

- 2-Chloro-1-(4-chlorophenyl)ethanone (ACI)

- Acetophenone, 2,4′-dichloro- (6CI, 7CI, 8CI)

- 1-(4-Chlorophenyl)-2-chloroethanone

- 2-Chloro-1-(4-chlorophenyl)-1-ethanone

- 2-Chloro-1-(4′-chlorophenyl)-ethanone

- 2-Chloro-4′-chloroacetophenone

- 4′-Chloro-2-chloroacetophenone

- Chloromethyl 4-chlorophenyl ketone

- NSC 41669

- α-Chloro-4-chloroacetophenone

- α-Chloro-p-chloroacetophenone

- ω-Chloro-p-chloroacetophenone

- 2-chloro-1-(4'-chlorophenyl) ethanone

- .alpha.-Chloro-p-chloroacetophenone

- EN300-20349

- Z104477840

- DB-057425

- MFCD00018926

- PD136234

- 2,4 inverted exclamation mark -Dichloroacetophenone

- ZXE9VA3E38

- SCHEMBL953871

- EINECS 213-323-9

- A10934

- 937-20-2

- DTXSID50239540

- F0001-2254

- InChI=1/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H

- STK498764

- CS-0238967

- 4-Chlorophenacylchloride

- CHEMBL143090

- NS00039582

- SY048684

- NSC-41669

- NSC41669

- Halomethyl Phenyl Ketone deriv. 22

- AKOS000120424

- UNII-ZXE9VA3E38

- 2,4'-Dichloroacetophenone, 99%

- para-chloro-omega-chloroacetophenone

- .omega.-Chloro-p-chloroacetophenone

-

- MDL: MFCD00018926

- Renchi: 1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

- Clave inchi: FWDFNLVLIXAOMX-UHFFFAOYSA-N

- Sonrisas: O=C(CCl)C1C=CC(Cl)=CC=1

- Brn: 637861

Atributos calculados

- Calidad precisa: 187.98000

- Masa isotópica única: 187.98

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 139

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 2.9

- Superficie del Polo topológico: 17.1

- Recuento de constructos de variantes mutuas: 2

- Peso molecular: 189.04

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.2979 (rough estimate)

- Punto de fusión: 100.0 to 103.0 deg-C

- Punto de ebullición: 270°C(lit.)

- Punto de inflamación: 270°C

- índice de refracción: 1.5640 (estimate)

- PSA: 17.07000

- Logp: 2.76150

- Disolución: Not determined

2,4'-Dichloroacetophenone Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305 + P351 + P338

- Número de transporte de mercancías peligrosas:UN 3335

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:(BD217024)

- Términos de riesgo:R36/37/38

2,4'-Dichloroacetophenone Datos Aduaneros

- Código HS:2914700090

- Datos Aduaneros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,4'-Dichloroacetophenone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20349-2.5g |

2-chloro-1-(4-chlorophenyl)ethan-1-one |

937-20-2 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| Enamine | EN300-20349-1.0g |

2-chloro-1-(4-chlorophenyl)ethan-1-one |

937-20-2 | 95.0% | 1.0g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-20349-0.1g |

2-chloro-1-(4-chlorophenyl)ethan-1-one |

937-20-2 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153947-100g |

2,4'-Dichloroacetophenone |

937-20-2 | >98.0% | 100g |

¥963.90 | 2023-09-03 | |

| Life Chemicals | F0001-2254-5g |

"2,4'-Dichloroacetophenone" |

937-20-2 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392006-100G |

2,4'-Dichloroacetophenone |

937-20-2 | 98% | 100G |

¥1509.13 | 2022-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1306-5g |

2,4'-Dichloroacetophenone |

937-20-2 | 98.0%(GC) | 5g |

¥185.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153947-5G |

2,4'-Dichloroacetophenone |

937-20-2 | >98.0% | 5g |

¥110.90 | 2023-09-03 | |

| Enamine | EN300-20349-50g |

2-chloro-1-(4-chlorophenyl)ethan-1-one |

937-20-2 | 95% | 50g |

$65.0 | 2023-09-16 | |

| OTAVAchemicals | 1313074-250MG |

2-chloro-1-(4-chlorophenyl)ethan-1-one |

937-20-2 | 97% | 250MG |

$115 | 2023-06-25 |

2,4'-Dichloroacetophenone Métodos de producción

Métodos de producción 1

Métodos de producción 2

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt

1.2 Reagents: Acetic acid ; rt; 15 min, rt

1.3 Solvents: Tetrahydrofuran ; rt; 80 min, rt

1.4 Reagents: Acetic acid ; rt

1.2 Reagents: Acetic acid ; rt; 15 min, rt

1.3 Solvents: Tetrahydrofuran ; rt; 80 min, rt

1.4 Reagents: Acetic acid ; rt

Referencia

- Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor, Organic Letters, 2013, 15(21), 5590-5593

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Methanol , 1,2-Dichloroethane

Referencia

- Halogenation using quaternary ammonium polyhalides. Part X. α-Chlorination of aromatic acetyl derivatives with benzyltrimethylammonium dichloroiodate, Synthesis, 1988, (7), 545-6

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Carbamide peroxide , Silicon tetrachloride Solvents: Dichloromethane ; 1.0 h, 0 °C

Referencia

- New, efficient synthesis of α-chloroketones using SiCl4/urea-hydrogen peroxide or SiCl4/iodosylbenzene reagent systems, Synthetic Communications, 2011, 41(10), 1508-1513

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethylamine , Perfluorohexane , Potassium hydroxide Solvents: Ethanol , 1,2-Dibromoethane , Tetrahydrofuran ; 24 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 25 °C

Referencia

- Safe and facile evolution of diazomethane using the phase-vanishing method, Tetrahedron Letters, 2023, 123,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Silica Solvents: Methanol ; 1 h, reflux; reflux → rt

Referencia

- Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH, Green Chemistry, 2009, 11(2), 275-278

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 - 3 h, rt

Referencia

- Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5363-5366

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Benzenesulfonyl chloride Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 1.3 h, rt; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled

Referencia

- High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins, RSC Advances, 2016, 6(30), 25339-25345

Métodos de producción 12

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: 2114378-53-7 (MCM-41 supported) Solvents: 1,2-Dichloroethane , Water ; 14 h, rt

Referencia

- An efficient heterogeneous gold(I)-catalyzed hydration of haloalkynes leading to α-halomethyl ketones, Synthetic Communications, 2018, 48(23), 2983-2991

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Water Catalysts: Methanesulfonic acid , Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ; 80 °C

Referencia

- Synthesis of α-chloromethyl ketones by iron-catalyzed hydration reaction of alkynyl chlorides, Gaodeng Xuexiao Huaxue Xuebao, 2014, 35(12), 2563-2566

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; 2 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Design and synthesis of novel miconazole-based ciprofloxacin hybrids as potential antimicrobial agents, Monatshefte fuer Chemie, 2015, 146(4), 713-720

Métodos de producción 16

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; 10 min, rt; 16 h, 70 °C

Referencia

- One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane, Journal of Organic Chemistry, 2004, 69(5), 1629-1633

Métodos de producción 18

Métodos de producción 19

Condiciones de reacción

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 2 - 3 h, rt

Referencia

- Novel carbazole-triazole conjugates as DNA-targeting membrane active potentiators against clinical isolated fungi, European Journal of Medicinal Chemistry, 2018, 155, 579-589

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Oxygen , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetone , Dichloromethane ; 12 h, 40 °C

Referencia

- The Mn-catalyzed paired electrochemical facile oxychlorination of styrenes via the oxygen reduction reaction, Chemical Communications (Cambridge, 2019, 55(80), 12104-12107

2,4'-Dichloroacetophenone Raw materials

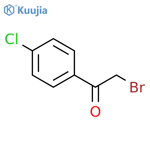

- 2-bromo-1-(4-chlorophenyl)ethan-1-one

- 1-(4-chlorophenyl)ethan-1-one

- 2-chloroacetyl chloride

- Diazald

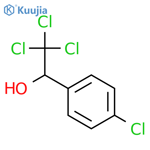

- 2,2,2-trichloro-1-(4-chlorophenyl)ethanol

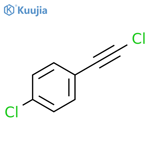

- Benzene, 1-chloro-4-(chloroethynyl)-

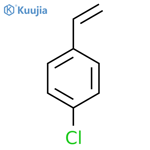

- p-Chlorostyrene

- Dimethylsulfoxonium-4-(chloro)benzoylmethylide

2,4'-Dichloroacetophenone Preparation Products

2,4'-Dichloroacetophenone Literatura relevante

-

C. Balachandran,K. Chennakesava Rao,Y. Arun,N. Emi,N. Yamamoto,Y. Inaguma,A. Okamoto,K. Easwaramoorthi,P. T. Perumal RSC Adv. 2016 6 96946

-

Shaima Hkiri,Christophe Gourlaouen,Soufiane Touil,Ali Samarat,David Sémeril New J. Chem. 2021 45 11327

-

Xiaobin Zhang,Lei Wang Green Chem. 2012 14 2141

-

Santosh S. Chavan,Mohsinkhan Y. Pathan,Shafeek A. R. Mulla RSC Adv. 2015 5 103091

-

5. CCXXXIX.—The factors controlling the formation of some derivatives of quinoline, and a new aspect of the problem of substitution in the quinoline seriesElwyn Roberts,Eustace Ebenezer Turner J. Chem. Soc. 1927 1832

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno cetonas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:937-20-2)2,4'-Dichloroacetophenone

Pureza:99%/99%

Cantidad:100g/500g

Precio ($):239.0/836.0